![molecular formula C24H38Cl2N2O2 B2484092 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217808-08-6](/img/structure/B2484092.png)
1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions starting from basic chemical substrates. For instance, Kumar et al. (2017) described the synthesis of novel piperazine derivatives through Claisen Schmidt condensation, followed by cyclization and Mannich's reaction, highlighting a method that could potentially be applied to the synthesis of the target compound (J. Kumar et al., 2017).
Molecular Structure Analysis
Structural analysis and the determination of absolute configuration of similar compounds have been performed using techniques like X-ray crystallography and TDDFT calculations. Xu et al. (2016) provided insights into the conformational analysis and electronic transitions of arylpiperazine derivatives, which could be relevant for understanding the molecular structure of the target compound (W. Xu et al., 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related compounds often focuses on the development of efficient synthesis methods, understanding their chemical properties, and exploring their potential as intermediates for further chemical reactions. For example, the work by Narsaiah and Nagaiah (2010) described an efficient asymmetric synthesis of an anxiolytic drug, showcasing the interest in developing novel synthetic routes for piperazine derivatives (A. Narsaiah & B. Nagaiah, 2010).
Pharmacological Evaluation
Studies often evaluate the pharmacological properties of piperazine derivatives, investigating their potential as therapeutic agents. The antidepressant and antianxiety activities of novel piperazine compounds were explored through behavioral and pharmacological tests, highlighting the therapeutic potential of such molecules (J. Kumar et al., 2017).
Analytical and Stability Studies
Analytical methods and stability studies are crucial for understanding the behavior of chemical compounds under various conditions. Research in this area includes using techniques like Raman spectroscopy and gas chromatography to study the stability of synthetic psychoactive substances, providing insights into their safe handling and storage (O. Frączak et al., 2020).
Molecular Docking and Antifungal Activity
Some studies explore the interaction of piperazine derivatives with biological targets using molecular docking, assessing their potential as antifungal agents. This research underscores the role of such compounds in developing new therapeutic agents against fungal infections (Xiaoyun Chai et al., 2011).
Propriétés
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37ClN2O2.ClH/c1-17-5-6-19(25)14-21(17)27-11-9-26(10-12-27)15-20(28)16-29-22-13-18-7-8-24(22,4)23(18,2)3;/h5-6,14,18,20,22,28H,7-13,15-16H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJNHLZKTFPYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3CC4CCC3(C4(C)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

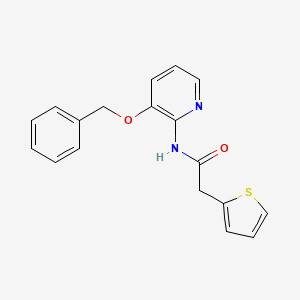
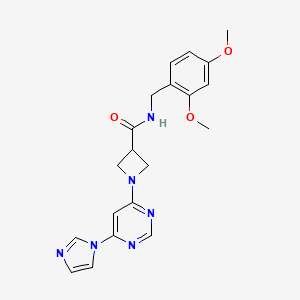

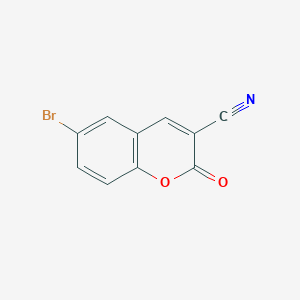
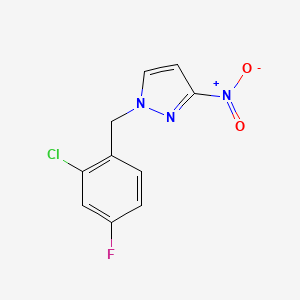
![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)
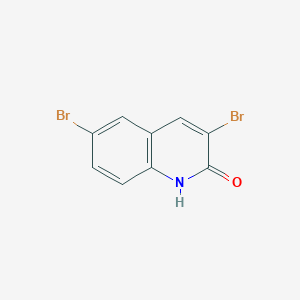
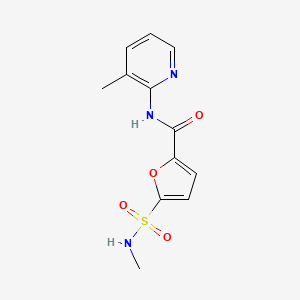

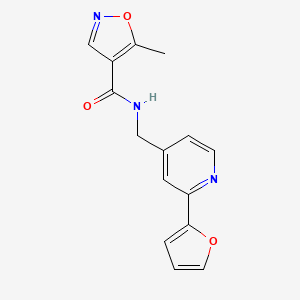
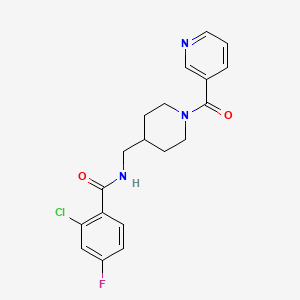

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2484031.png)
![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2484032.png)